molecular formula C16H21FN2O2 B5267777 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B5267777
M. Wt: 292.35 g/mol
InChI Key: HWFZGCLNYNNDTF-UHFFFAOYSA-N
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Description

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a fluoro-propanoylphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring is formed through cyclization reactions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Propanoyl Group: The propanoyl group is attached through acylation reactions using propanoyl chloride in the presence of a base like pyridine.

    Final Coupling: The fluoro-propanoylphenyl group is coupled with the piperazine ring through nucleophilic substitution reactions.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

Common reagents used in these reactions include potassium permanganate, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The fluoro group enhances its binding affinity to certain enzymes or receptors, while the piperazine ring facilitates its interaction with biological membranes. The compound may modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

1-[4-(2-Fluoro-4-propanoylphenyl)piperazin-1-yl]propan-1-one can be compared with other similar compounds, such as:

    1-(2-Fluoro[1,1’-biphenyl]-4-yl)propan-1-one: This compound shares the fluoro-propanoylphenyl group but lacks the piperazine ring, resulting in different chemical and biological properties.

    1-(4-Fluorophenyl)piperazine: This compound has a similar piperazine ring but differs in the substituents attached, leading to variations in its reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[3-fluoro-4-(4-propanoylpiperazin-1-yl)phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O2/c1-3-15(20)12-5-6-14(13(17)11-12)18-7-9-19(10-8-18)16(21)4-2/h5-6,11H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFZGCLNYNNDTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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